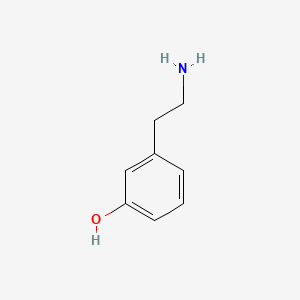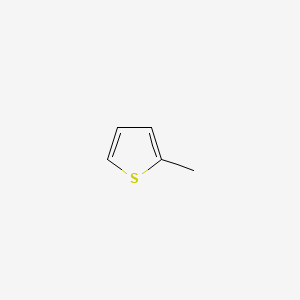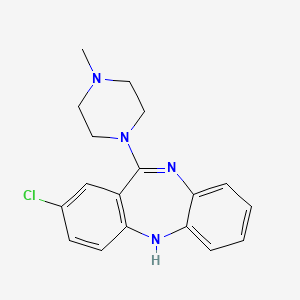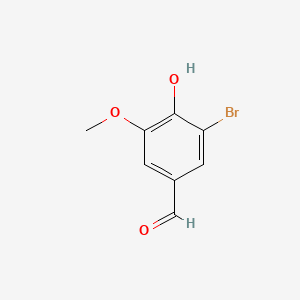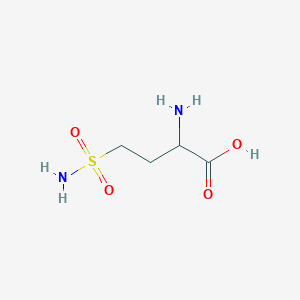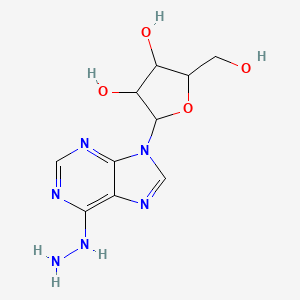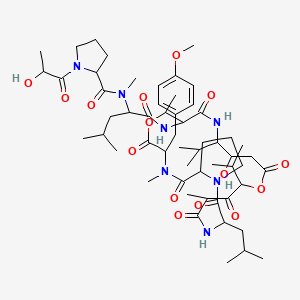
Rhodojaponin II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhodojaponin-II is a natural product that has been isolated from the root bark of Rhododendron japonicum. It has a unique chemical structure and a wide range of biological activities.
Aplicaciones Científicas De Investigación
Tratamiento de la Artritis Reumatoide
Rhodojaponin II ha sido estudiado por sus efectos farmacológicos y mecanismos en el tratamiento de la Artritis Reumatoide (AR). Ha mostrado potencial para suprimir el daño del cartílago y la erosión ósea en las articulaciones de la rodilla. El compuesto inhibe la expresión de citoquinas relacionadas con la angiogénesis como CD31 y VEGF, reduciendo la densidad vascular. Además, se ha encontrado que disminuye la proliferación, migración, invasión y angiogénesis de las células endoteliales del cordón umbilical humano (HUVECs), junto con la reducción de los niveles de citoquinas proinflamatorias {svg_1}.
Inhibición de la Angiogénesis
La capacidad del compuesto para inhibir la angiogénesis es significativa en el contexto de la AR, donde la formación excesiva de nuevos vasos sanguíneos contribuye a la progresión de la enfermedad. Al regular la vía NIK/IKKα/CXCL12, this compound afecta la angiogénesis y la inflamación, lo que sugiere su potencial como agente terapéutico {svg_2}.
Propiedades Antiinflamatorias
This compound ha demostrado propiedades antiinflamatorias al disminuir los niveles de interleucinas (IL-6, IL-1β) y factor de necrosis tumoral alfa (TNF-α). Estas citoquinas proinflamatorias juegan un papel crucial en la patogénesis de diversas enfermedades inflamatorias, lo que indica la aplicación más amplia del compuesto en afecciones inflamatorias {svg_3}.
Acoplamiento Molecular y Diseño de Fármacos
La interacción del compuesto con la cinasa inducible del factor nuclear kappa B (NIK) se ha explorado mediante acoplamiento molecular. Esto sugiere su uso en el diseño y descubrimiento de fármacos, donde this compound podría servir como compuesto principal para el desarrollo de nuevos fármacos dirigidos a la vía NIK {svg_4}.
Farmacocinética y Sistemas de Administración de Fármacos
Las propiedades farmacocinéticas de this compound y su potencial para su inclusión en sistemas de administración de fármacos, como nanopartículas de lípidos sólidos, podrían ser un área de interés. Esto mejoraría su biodisponibilidad y eficacia terapéutica para diversas aplicaciones médicas {svg_5}.
Vías de Señalización Celular
El efecto del compuesto en las vías de señalización celular, particularmente la vía NIK/IKKα/CXCL12, abre posibilidades de investigación para comprender y manipular estas vías con fines terapéuticos {svg_6}.
Mecanismo De Acción
Target of Action
Rhodojaponin II, a diterpenoid compound, primarily targets the N-Ethylmaleimide-Sensitive Fusion protein (NSF) . NSF is a key protein involved in various biological processes, including the regulation of calcium channels .
Mode of Action
This compound interacts with its primary target, NSF, to regulate the trafficking of the Cav2.2 calcium channel . This interaction results in a decrease in calcium current intensity , which can affect various cellular processes.
Biochemical Pathways
The interaction of this compound with NSF affects the NIK/IKKα/CXCL12 pathway . This pathway is involved in angiogenesis and inflammation, and its regulation by this compound can lead to various downstream effects .
Result of Action
The action of this compound leads to various molecular and cellular effects. It has been found to suppress cartilage damage and bone erosion in rheumatoid arthritis models . It also inhibits the expressions of platelet endothelial cell adhesion molecule-1 (CD31) and vascular endothelial cell growth factor (VEGF), leading to a decrease in vascular density . Furthermore, it suppresses the proliferation, migration, invasion, and angiogenesis of human umbilical vein endothelial cells (HUVECs), and decreases the levels of pro-inflammatory cytokines .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Rhodojaponin-II plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Rhodojaponin-II has been shown to affect the activity of enzymes involved in metabolic pathways, such as those related to energy metabolism and stress response . Additionally, it interacts with chemosensory proteins, which are essential for the recognition of plant compounds by insects . These interactions often result in the inhibition or modulation of enzyme activity, leading to altered biochemical pathways.
Cellular Effects
Rhodojaponin-II exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Rhodojaponin-II has been shown to suppress the proliferation, migration, invasion, and angiogenesis of human umbilical vein endothelial cells (HUVECs) by regulating the nuclear factor kappa B-inducing kinase (NIK) pathway . This compound also affects the expression of pro-inflammatory cytokines, thereby influencing cellular responses to inflammation .
Molecular Mechanism
The molecular mechanism of Rhodojaponin-II involves several key interactions at the molecular level. Rhodojaponin-II binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, Rhodojaponin-II can bind to NIK, resulting in the inhibition of the NIK/NF-κB pathway . This binding interaction leads to decreased expression of pro-inflammatory cytokines and reduced cellular inflammation. Additionally, Rhodojaponin-II affects the expression of proteins involved in nervous transduction and metabolic change pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Rhodojaponin-II change over time. Studies have shown that Rhodojaponin-II remains stable and retains its biological activity for extended periods. Its effects on cellular function can vary depending on the duration of exposure. For example, prolonged exposure to Rhodojaponin-II can lead to sustained inhibition of enzyme activity and long-term changes in gene expression . Additionally, Rhodojaponin-II has been observed to degrade over time, which may influence its efficacy in long-term studies .
Dosage Effects in Animal Models
The effects of Rhodojaponin-II vary with different dosages in animal models. At lower doses, Rhodojaponin-II exhibits potent insecticidal and antifeedant properties without significant toxicity . At higher doses, Rhodojaponin-II can cause adverse effects, including toxicity and disruption of normal cellular functions . Studies have shown that the threshold for toxic effects is relatively high, indicating that Rhodojaponin-II can be used safely within a specific dosage range .
Metabolic Pathways
Rhodojaponin-II is involved in several metabolic pathways, including those related to energy metabolism and stress response. It interacts with enzymes and cofactors that regulate these pathways, leading to changes in metabolic flux and metabolite levels . For instance, Rhodojaponin-II has been shown to affect the activity of enzymes involved in the degradation of odorant molecules and the transduction of nervous signals . These interactions play a crucial role in the compound’s insecticidal properties.
Transport and Distribution
Within cells and tissues, Rhodojaponin-II is transported and distributed through specific transporters and binding proteins. These interactions influence the localization and accumulation of Rhodojaponin-II, affecting its biological activity . For example, Rhodojaponin-II can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects on enzyme activity and gene expression .
Subcellular Localization
Rhodojaponin-II exhibits specific subcellular localization, which is essential for its activity and function. It is often directed to particular compartments or organelles through targeting signals and post-translational modifications . For instance, Rhodojaponin-II has been observed to localize in the cell membrane and other subcellular compartments, where it interacts with enzymes and proteins involved in cellular signaling and metabolism . This localization is crucial for the compound’s ability to modulate cellular processes effectively.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Rhodojaponin-II involves several steps, including protection, oxidation, and deprotection reactions.", "Starting Materials": [ "2,4,6-Trihydroxyacetophenone", "4-Hydroxybenzaldehyde", "Ethyl acetoacetate", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Chloroform", "Methanol" ], "Reaction": [ "Step 1: Protection of 2,4,6-Trihydroxyacetophenone with ethyl acetoacetate in the presence of pyridine and acetic anhydride to form ethyl 2-(2,4,6-trihydroxyphenyl)-2-oxoacetate.", "Step 2: Reduction of ethyl 2-(2,4,6-trihydroxyphenyl)-2-oxoacetate with sodium borohydride in methanol to form ethyl 2-(2,4,6-trihydroxyphenyl)ethanol.", "Step 3: Oxidation of ethyl 2-(2,4,6-trihydroxyphenyl)ethanol with sodium hydroxide and hydrogen peroxide to form ethyl 2-(2,4,6-trihydroxyphenyl)acetoacetate.", "Step 4: Deprotection of ethyl 2-(2,4,6-trihydroxyphenyl)acetoacetate with hydrochloric acid in chloroform to form Rhodojaponin-II." ] } | |
Número CAS |
26116-89-2 |
Fórmula molecular |
C22H34O7 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
[(1S,3R,4R,6R,8S,9S,10R,11R,14R,15R,17S)-4,10,15,17-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-3-yl] acetate |
InChI |
InChI=1S/C22H34O7/c1-10(23)28-13-8-21-9-19(4,25)11(16(21)24)6-7-12(21)20(5,26)15-14-17(29-14)18(2,3)22(13,15)27/h11-17,24-27H,6-9H2,1-5H3/t11-,12+,13-,14+,15+,16+,17+,19-,20-,21+,22-/m1/s1 |
Clave InChI |
FJISLLRXVSQIES-KEROZRELSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1C[C@@]23C[C@@]([C@@H]([C@@H]2O)CC[C@H]3[C@@]([C@H]4[C@]1(C([C@@H]5[C@H]4O5)(C)C)O)(C)O)(C)O |
SMILES |
CC(=O)OC1CC23CC(C(C2O)CCC3C(C4C1(C(C5C4O5)(C)C)O)(C)O)(C)O |
SMILES canónico |
CC(=O)OC1CC23CC(C(C2O)CCC3C(C4C1(C(C5C4O5)(C)C)O)(C)O)(C)O |
Sinónimos |
(2beta,3beta,6beta,14R)-5,10,14,16-Tetrahydroxy-2,3-epoxygrayanotoxan-6-yl acetate Grayanotoxane-5,6,10,14,16-pentol, 2,3-epoxy-, 6-acetate, (2beta,3beta,6beta,14R)- rhodojaponin II |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



